![molecular formula C8H5Cl3FNOS B14407442 Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride CAS No. 81700-70-1](/img/structure/B14407442.png)
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is an organic compound that contains a phenyl group, a trichloromethyl group, a sulfanyl group, and a carbamyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride typically involves the reaction of phenyl isothiocyanate with trichloromethyl fluoride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfanyl reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted carbamyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its reactive fluoride group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride involves the interaction of its reactive fluoride group with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The trichloromethyl and sulfanyl groups may also contribute to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the trichloromethyl and fluoride groups.
Trichloromethyl sulfanyl derivatives: Compounds with similar trichloromethyl and sulfanyl groups but different substituents.
Carbamyl fluoride derivatives: Compounds with the carbamyl fluoride group but different aromatic or aliphatic substituents.
Uniqueness
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloromethyl, sulfanyl, and fluoride groups in a single molecule makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
81700-70-1 |
|---|---|
Molekularformel |
C8H5Cl3FNOS |
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
N-phenyl-N-(trichloromethylsulfanyl)carbamoyl fluoride |
InChI |
InChI=1S/C8H5Cl3FNOS/c9-8(10,11)15-13(7(12)14)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
WFVPOBPXLDBHDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)F)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



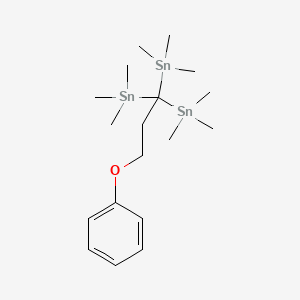

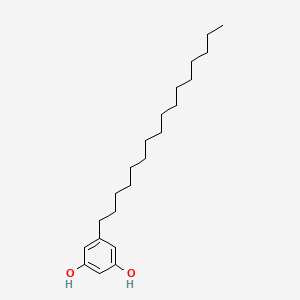
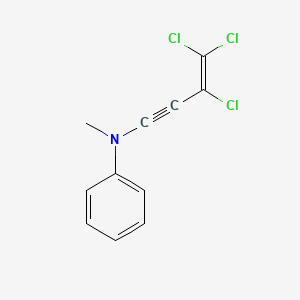
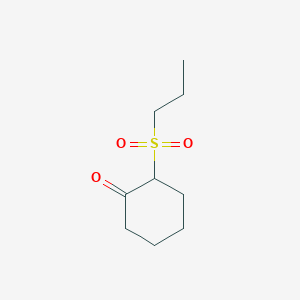
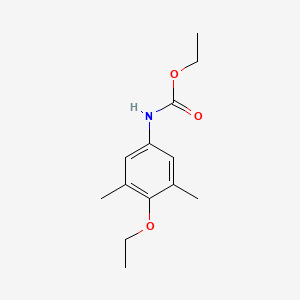
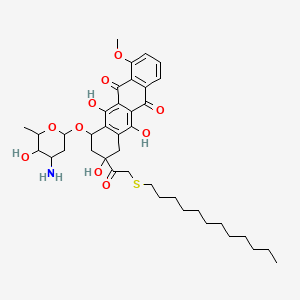
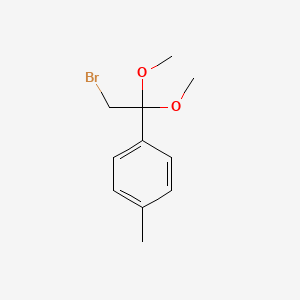
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)

![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
